An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
An In-Depth Technical Guide to 1,7-Dichloro-4-methoxyisoquinoline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
This guide provides an in-depth analysis of 1,7-dichloro-4-methoxyisoquinoline, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application as a strategic building block in modern pharmaceutical development.
Introduction: Strategic Importance in Medicinal Chemistry
1,7-Dichloro-4-methoxyisoquinoline (CAS No. 630423-36-8) is a polysubstituted heterocyclic compound whose value lies in the strategic arrangement of its functional groups.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The dichloro-substitution pattern, however, presents a unique opportunity for sequential and site-selective functionalization, making it a highly versatile platform for building molecular complexity.
Its most notable application is as a crucial intermediate in the synthesis of advanced antiviral agents, particularly non-structural protein 3 (NS3) serine protease inhibitors for the treatment of Hepatitis C Virus (HCV), such as Asunaprevir (BMS-650032).[3] The stability and predictable reactivity of this molecule allow for its integration into complex synthetic routes, underscoring its importance in the development of novel therapeutics.[1] This guide will dissect the properties that make it an indispensable tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Profile
The physical properties of 1,7-dichloro-4-methoxyisoquinoline are summarized below. These characteristics are essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 630423-36-8 | [1][4] |
| Molecular Formula | C₁₀H₇Cl₂NO | [1][4] |
| Molecular Weight | 228.07 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 137 - 142 °C | [1][4] |
| Boiling Point | 355.7 ± 37.0 °C (Predicted) | [4] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.98 ± 0.34 (Predicted) | [4] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Characterization (Predicted)
While experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and analysis of analogous structures. These predictions are vital for reaction monitoring and quality control.
Predicted ¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the protons at C3, C5, C6, and C8. The methoxy group will present as a sharp singlet.
Predicted ¹³C NMR (101 MHz, CDCl₃): The spectrum will display ten unique carbon signals. The carbons bearing chlorine atoms (C1 and C7) and the methoxy-substituted carbon (C4) will be significantly shifted downfield.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment | Justification |
| Proton | 8.1 - 8.3 | s | H-3 | Adjacent to ring nitrogen, deshielded. |
| 7.9 - 8.1 | d | H-8 | Ortho to C7-Cl, deshielded. | |
| 7.6 - 7.8 | d | H-5 | Influenced by C4-OMe and C7-Cl. | |
| 7.4 - 7.6 | dd | H-6 | Coupled to H-5 and H-8. | |
| ~4.0 | s | -OCH₃ | Typical range for aryl methyl ethers. |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Justification |
| Carbon | ~155 | C-4 | Oxygen-substituted aromatic carbon. |
| ~150 | C-1 | Chloro-substituted and adjacent to N. | |
| ~140 | C-8a | Bridgehead carbon. | |
| ~135 | C-7 | Chloro-substituted aromatic carbon. | |
| ~130 | C-5 | Aromatic CH. | |
| ~128 | C-6 | Aromatic CH. | |
| ~125 | C-8 | Aromatic CH. | |
| ~122 | C-4a | Bridgehead carbon. | |
| ~115 | C-3 | Aromatic CH adjacent to N. | |
| ~56 | -OCH₃ | Methoxy carbon. |
Disclaimer: The NMR data presented is predictive and should be used as a guideline. Experimental verification is required for definitive assignment.
Proposed Synthesis Pathway
A robust synthesis of the isoquinoline core is paramount. While specific literature for this exact molecule is sparse, a plausible and industrially scalable route can be designed based on established methodologies, such as a modified Pomeranz–Fritsch–Bobbitt cyclization, followed by chlorination.
Diagram 1: A plausible synthetic route to 1,7-dichloro-4-methoxyisoquinoline.
Causality Behind Experimental Choices:
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Formation of the Amide Precursor: The synthesis begins with the reaction of 3-chloroaniline with an appropriate aminoacetal. The resulting secondary amine is then acylated with methoxyacetyl chloride. This sequence builds the necessary carbon and nitrogen backbone for the isoquinoline ring.
-
Cyclization: The amide intermediate undergoes an acid-catalyzed cyclization, likely using polyphosphoric acid (PPA) or a similar dehydrating agent. This step forms the heterocyclic ring system, yielding the isoquinolinone core. The methoxy group is introduced early to avoid harsh conditions on the final, more complex molecule.
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Chlorination: The final step involves chlorination of the isoquinolinone. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) serves two purposes: it converts the C1-keto group into a chloride and ensures the isoquinoline is fully aromatized. This is a standard and high-yielding transformation for converting such lactams into chloro-substituted heterocycles.[5]
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of 1,7-dichloro-4-methoxyisoquinoline stems from the differential reactivity of its two chlorine substituents. The chlorine at the C1 position is significantly more activated towards nucleophilic substitution than the chlorine at C7.
Factors Influencing Reactivity:
-
C1-Cl (Activated): The C1 position is alpha to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C1-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). This makes C1 a prime site for displacement by nucleophiles (e.g., amines, alcohols, thiols) and for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]
-
C7-Cl (Standard Aryl Chloride): The C7 position behaves like a typical aryl chloride. It is less reactive in SNAr reactions unless a strong electron-withdrawing group is present nearby.[3] It is also less reactive in standard palladium-catalyzed cross-coupling reactions compared to aryl bromides or the activated C1-Cl.[6]
This reactivity differential is the cornerstone of its strategic use, allowing for selective functionalization at C1 while leaving the C7 position intact for a subsequent, different transformation under more forcing conditions.
Diagram 2: Logical relationship of factors influencing the selective reactivity of C1 vs. C7.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1
This protocol describes a self-validating system for the selective C-C bond formation at the activated C1 position, leaving the C7-Cl untouched. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.
Objective: To synthesize 7-chloro-4-methoxy-1-phenylisoquinoline via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,7-Dichloro-4-methoxyisoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Toluene
Workflow Diagram:
Diagram 3: Step-by-step workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,7-dichloro-4-methoxyisoquinoline (228 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Expertise & Causality: An inert nitrogen or argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a reliable, albeit classic, catalyst for such transformations; its choice represents a balance between reactivity and stability.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and toluene (2 mL) to the flask.
-
Expertise & Causality: A mixed solvent system is used. Dioxane is excellent for dissolving the organic components, while toluene helps to azeotropically remove traces of water and can facilitate higher reaction temperatures if needed.
-
-
Degassing: Sparge the resulting suspension with dry nitrogen for 15 minutes.
-
Trustworthiness: This step is a self-validating control. Thorough removal of dissolved oxygen is essential for catalyst longevity and preventing side reactions like the homocoupling of the boronic acid (Glaser coupling).
-
-
Base Addition: Add the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol) via syringe.
-
Expertise & Causality: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle. An aqueous base is often more effective than an organic one for this purpose.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Trustworthiness: Monitoring provides a clear endpoint, preventing the formation of byproducts from prolonged heating and ensuring the reaction is not terminated prematurely.
-
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 7-chloro-4-methoxy-1-phenylisoquinoline.
Safety and Handling
1,7-Dichloro-4-methoxyisoquinoline should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is stable under recommended storage conditions (Room Temperature).[1][7]
References
- Price, C. C., & Ropp, G. A. (1950). United States Patent No. US2504875A. Google Patents.
-
Wang, B., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. (CN106008336A). Retrieved from [5]
-
LookChem. (n.d.). Isoquinoline, 1,7-dichloro-4-Methoxy- Safety Data Sheets(SDS). Retrieved from [Link][7]
Sources
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
